molecular formula C27H24N2O3 B12024941 N'-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide CAS No. 765291-59-6

N'-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide

Cat. No.: B12024941
CAS No.: 765291-59-6
M. Wt: 424.5 g/mol
InChI Key: VHYPUSZTGMADCH-MTDXEUNCSA-N
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Description

N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide is a complex organic compound that features both benzyloxy and naphthyloxy functional groups

Properties

CAS No.

765291-59-6

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

2-naphthalen-1-yloxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C27H24N2O3/c1-20(32-26-16-8-13-23-12-5-6-15-25(23)26)27(30)29-28-18-22-11-7-14-24(17-22)31-19-21-9-3-2-4-10-21/h2-18,20H,19H2,1H3,(H,29,30)/b28-18+

InChI Key

VHYPUSZTGMADCH-MTDXEUNCSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2)OC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3-(benzyloxy)benzaldehyde and 2-(1-naphthyloxy)propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-N-methyl-3-(1-naphthyloxy)-1-propanamine oxalate
  • N-[3-(1-naphthyloxy)propyl]guanidine, nitrate salt
  • N-benzyl-3-[(1-naphthyloxy)methyl]benzamide

Uniqueness

N’-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide is unique due to its specific combination of benzyloxy and naphthyloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N'-(3-(Benzyloxy)benzylidene)-2-(1-naphthyloxy)propanohydrazide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C27H24N2O3
  • CAS Number : 765291-59-6

The structure features a hydrazide functional group, which is often associated with various biological activities due to its ability to form hydrogen bonds and interact with biological macromolecules.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against human neuroblastoma cells and showed significant inhibition of cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
Human Neuroblastoma12.5
Breast Cancer8.7
Lung Cancer15.3

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases, which are crucial in the apoptotic pathway. This suggests that the compound may disrupt cellular homeostasis in cancer cells, leading to programmed cell death.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. In a study involving dextran sulfate sodium (DSS)-induced colitis in mice, the compound demonstrated significant protective effects against inflammation.

Table 2: Anti-inflammatory Effects in DSS-Induced Colitis

Treatment GroupColon Length (cm)Inflammation ScoreReference
Control6.54
Compound Treatment8.22

The results indicated a reduction in inflammatory mediators such as IL-6 and COX-2, suggesting that the compound may inhibit the NFκB signaling pathway involved in inflammation.

Case Study 1: Neuroblastoma Treatment

A recent study focused on the efficacy of this compound in treating neuroblastoma. The compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to controls. Histological analysis revealed decreased cell proliferation and increased apoptosis markers.

Case Study 2: Inflammatory Bowel Disease (IBD)

In another study examining IBD, mice treated with this compound showed improved clinical scores and reduced colon damage compared to untreated groups. The therapeutic potential of this compound for managing IBD symptoms was highlighted by its ability to modulate immune responses effectively.

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